2-(Isothiocyanatomethyl)furan
Overview
Description
2-(Isothiocyanatomethyl)furan is a compound that can be used as a building block in the synthesis of various heterocyclic systems. It has potential applications in the development of compounds with biological activities, such as antimicrobial agents. The structure of 2-(Isothiocyanatomethyl)furan allows it to react with different nucleophilic reagents to produce a range of heterocyclic systems, including five- and six-membered rings .
Synthesis Analysis
The synthesis of heterocyclic systems from 2-(Isothiocyanatomethyl)furan involves its reaction with various nucleophiles. This process yields diverse heterocyclic compounds such as 1,2,4-triazoline, thiadiazolidine, quinazoline, benzothiazole, benzoxazole, benzimidazole, thiazolidine, and imidazolidine. The structures of these synthesized compounds are confirmed through microanalytical and spectral data . Additionally, the synthesis of related furan compounds has been explored, such as the multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans, which involves a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate .
Molecular Structure Analysis
The molecular structure of 2-(Isothiocyanatomethyl)furan and its derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of related furan derivatives has been analyzed, revealing intermolecular interactions such as hydrogen and halogen bonding, π–π stacking, and donor–acceptor interactions . Single-crystal X-ray analysis has been used to confirm the structure of bifurans and thiophen-2-ylfurans, which are related to the 2-(Isothiocyanatomethyl)furan scaffold .
Chemical Reactions Analysis
2-(Isothiocyanatomethyl)furan participates in reactions with nucleophiles to form various heterocyclic compounds. The reactivity of the isothiocyanate group is a key factor in these transformations. In related studies, the reactivity of furan derivatives has been explored, such as the addition reactions involving furan-2-carbonyl chloride and isocyanides, leading to the formation of Cl-substituted furan rings through a novel electrophilic aromatic substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Isothiocyanatomethyl)furan derivatives are influenced by the nature of the heterocyclic systems formed. For example, the odor qualities and thresholds of mercapto furans synthesized from related furan compounds have been determined, indicating the impact of structural changes on sensory properties . In the context of materials science, the synthesis of biobased polyesters using furan derivatives as building blocks has been investigated, with the resulting polyesters exhibiting specific physical properties based on the methylene units in the dicarboxylic segments .
Scientific Research Applications
Pharmacological Properties
Research has explored the pharmacological effects of derivatives of 2-(Isothiocyanatomethyl)furan. Siwek et al. (2008) investigated compounds derived from this molecule for their antinociceptive properties in mice, revealing strong pain-relieving effects in a wide range of doses (Siwek et al., 2008).
Synthesis of Higher Monosaccharides
Casiraghi et al. (1990) demonstrated the use of a related compound, 2-(Trimethylsiloxy)furan, in the elongation of sugar aldehydes, which can be used to synthesize higher carbon sugars (Casiraghi et al., 1990).
Solar Cell Application
In the context of renewable energy, derivatives of 2-(Isothiocyanatomethyl)furan have been used in dye-sensitized solar cells. Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, achieving a solar energy-to-electricity conversion efficiency of 6.58% (Kim et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(isothiocyanatomethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXYINJACKJQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963599 | |
Record name | 2-(Isothiocyanatomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isothiocyanatomethyl)furan | |
CAS RN |
4650-60-6 | |
Record name | 2-(Isothiocyanatomethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4650-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furfuryl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004650606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Isothiocyanatomethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furfuryl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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